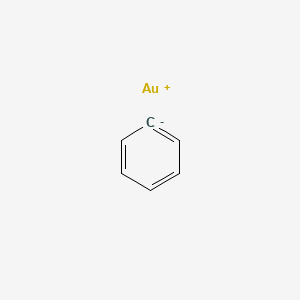
Gold(1+) benzenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold(1+) benzenide is an organometallic compound that features a gold atom in the +1 oxidation state bonded to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gold(1+) benzenide typically involves the reaction of a gold(I) precursor with benzene under specific conditions. One common method is the reaction of chloro(triphenylphosphine)gold(I) with benzene in the presence of a base, such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold(I) species .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other gold compounds, it can be scaled up using similar synthetic routes. The key is to maintain stringent control over reaction conditions to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: Gold(1+) benzenide undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can revert gold(III) back to gold(I).
Substitution: Ligand exchange reactions where the benzene ligand can be replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Aplicaciones Científicas De Investigación
Gold(1+) benzenide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which gold(1+) benzenide exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The gold(I) center can facilitate the formation and cleavage of chemical bonds, making it a versatile catalyst. Molecular targets include carbon-carbon multiple bonds and heteroatoms, which can be activated and transformed under mild conditions .
Comparación Con Compuestos Similares
Gold(I) carbene complexes: These compounds also feature a gold(I) center but are bonded to carbene ligands instead of benzene.
Gold(III) complexes: These compounds have gold in the +3 oxidation state and exhibit different reactivity and stability compared to gold(1+) benzenide.
Uniqueness: this compound is unique due to its specific bonding with benzene, which imparts distinct electronic and steric properties. This makes it particularly effective in catalysis and other applications where precise control over reactivity is required .
Propiedades
Número CAS |
167773-26-4 |
|---|---|
Fórmula molecular |
C6H5Au |
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
benzene;gold(1+) |
InChI |
InChI=1S/C6H5.Au/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
Clave InChI |
DEUUWWIWEHSFMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[C-]C=C1.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


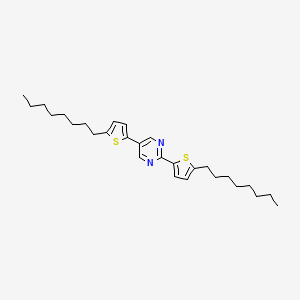
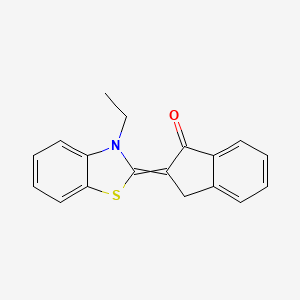
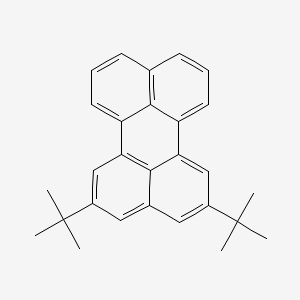
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
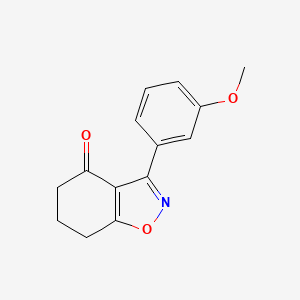
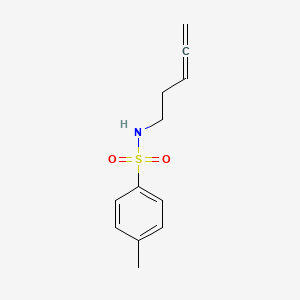
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
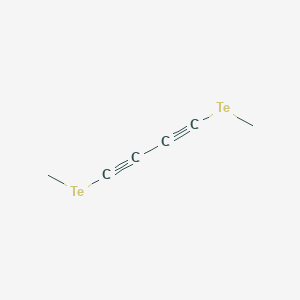

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
